Ecdysterone 20,22-monoacetonide

概要

説明

Ecdysterone 20,22-monoacetonide is a type of ecdysteroid, which are polyhydroxylated sterols found in the plant and animal world . Over 520 ecdysteroids have been isolated from natural sources, with 20-hydroxyecdysone (20E) being the most studied . Ecdysterone 20,22-monoacetonide is isolated from the roots of Cyanotis arachnoidea C. B. Clarke .

Synthesis Analysis

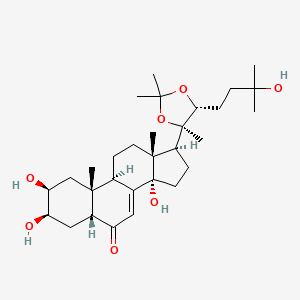

The synthesis of ecdysterone 20,22-monoacetonide involves the selective protection of 2,3,20,22-vicinal diol groups and the tertiary 25-OH group of the initial molecule . The reaction of 20E with phenylboronic acid blocks the 20,22-positions of the molecule, while the subsequent 2,3-acetonation and 25-silylation afford dioxolane derivative .Molecular Structure Analysis

Ecdysterone 20,22-monoacetonide is a polyhydroxylated sterol, structurally related to ecdysone . The multiplicities and CSs of the methyl groups - CH3-21 (singlet) and CH3-26/27 (doublets) - and the CS of H-22 provide a basis for considering that the hydroxy groups of the side chain of ecdysteroid are located at carbon atoms 20 and 22 and are included in an acetonide grouping .Chemical Reactions Analysis

Ecdysterone 20,22-monoacetonide undergoes various chemical transformations. For instance, hydrolysis of the compound in 10% HClO4 yields 20,22-monoacetonides in addition to deprotected ecdysteroids . The chemical transformation of 20-hydroxyecdysone has been developed with the aim of further synthesis of the conjugate of 22-O-benzoate-20-hydroxyecdysone .Physical And Chemical Properties Analysis

Ecdysterone 20,22-monoacetonide is a powder with a molecular weight of 520.7 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .科学的研究の応用

Sports Nutrition and Athletic Performance

Ecdysterone and its related compounds have shown potential in sports nutrition and enhancing athletic performance . They are present in plants like Rhaponticum carthamoides Willd. (Iljin), Spinacia oleracea L., Chenopodium quinoa Willd., and Ajuga turkestanica (Regel) Briq . They are recognized for their potential advantages for both general health and athletic performance .

Management of Health Problems

Ecdysterone and its related compounds have shown promise in the management of various health problems . They have potential applications in treating chronic fatigue, cardiovascular diseases, and neurodegenerative disorders .

Regulation of Blood Sugar Levels

Experiments on laboratory animals have demonstrated that ecdysteroids can regulate the sugar level in the blood serum at alloxan-induced hyperglycemia . Administration of 20E (5 mg/kg) increases the content of glycogen in the heart and liver of laboratory rats .

Growth-Promoting Effects

Extensive investigations have reported the possible growth-promoting effects of ecdysterone in various animal species like rats, mice, Japanese quail, and cattle .

Binding to Estrogen Receptors

Recent studies suggest that the anabolic effect of ecdysterone is mediated by estrogen receptor (ER) binding .

Non-Toxicity

Ecdysteroids exhibit a wide spectrum of pharmacological activity for humans, without exerting toxic, androgenic, or estrogenic effects .

作用機序

Target of Action

Ecdysterone 20,22-monoacetonide is a type of ecdysteroid, which is a hormone found in insects . The primary targets of this compound are insects, crustaceans, fungi, and nematodes . It functions as a molting and metamorphosis hormone . In humans, it is hypothesized to bind to the estrogen receptor beta (ERβ) protein-coding gene .

Mode of Action

Ecdysterone 20,22-monoacetonide interacts with its targets by binding to specific receptors. In arthropods, it acts through the ecdysone receptor . This binding triggers a series of biochemical reactions that lead to molting and metamorphosis in insects and crustaceans . In humans, it is hypothesized to bind to the estrogen receptor beta (ERβ) protein-coding gene .

Biochemical Pathways

The action of Ecdysterone 20,22-monoacetonide affects several biochemical pathways. In insects, it regulates larval molts, onset of puparium formation, and metamorphosis . These hormones are hydrophobic, allowing them to traverse lipid membranes and permeate the tissues of an organism .

Pharmacokinetics

It is known that ecdysteroids are metabolized in the liver and excreted in the urine . The half-life of ecdysteroids is between 4-9 hours . More research is needed to fully understand the ADME properties of Ecdysterone 20,22-monoacetonide and their impact on bioavailability.

Result of Action

The molecular and cellular effects of Ecdysterone 20,22-monoacetonide’s action are diverse. In insects and crustaceans, it triggers molting and metamorphosis . In humans, it is hypothesized to result in muscle hypertrophy . It is also used in some supplements that aim to enhance physical performance .

Safety and Hazards

将来の方向性

Ecdysteroids, including Ecdysterone 20,22-monoacetonide, are of interest due to their wide spectrum of pharmacological activity for humans . The search for new structures of ecdysteroids and their semi-synthetic analogs obtained as a result of various chemical transformations is in high demand . The prospects and limitations of developing 20E as a drug are being discussed, including the requirement for a better evaluation of its safety and pharmacological profile and for developing a production process compliant with pharmaceutical standards .

特性

IUPAC Name |

(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-17-[(4R,5R)-5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O7/c1-25(2,34)11-10-24-29(7,37-26(3,4)36-24)23-9-13-30(35)18-14-20(31)19-15-21(32)22(33)16-27(19,5)17(18)8-12-28(23,30)6/h14,17,19,21-24,32-35H,8-13,15-16H2,1-7H3/t17-,19-,21+,22-,23-,24+,27+,28+,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXNNYSDWRVKVJY-VUYJMULXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(C(O1)(C)C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)CCC(C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CC[C@@H]2[C@@]5([C@H](OC(O5)(C)C)CCC(C)(C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501346563 | |

| Record name | 20-Hydroxyecdysone 20,22-acetonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501346563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22798-96-5 | |

| Record name | 20-Hydroxyecdysone 20,22-acetonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501346563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。